Stearyl palmitoleate

Description

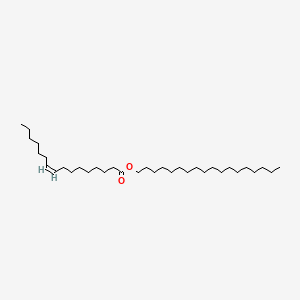

Structure

2D Structure

Properties

IUPAC Name |

octadecyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-33H2,1-2H3/b16-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIHKESDPWIFII-PEZBUJJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22393-84-6, 108321-24-0 | |

| Record name | Stearyl palmitoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoleic acid stearyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EHA47BN3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Stearyl Palmitoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of stearyl palmitoleate. Due to a scarcity of readily available experimental data for this compound, this document also includes data for the closely related saturated wax ester, stearyl palmitate, for comparative purposes. It is crucial to note that the presence of a cis-double bond in this compound will influence its properties, generally leading to a lower melting point and different packing characteristics compared to its saturated counterpart.

Chemical Identity and Computed Properties

This compound, with the IUPAC name octadecyl (Z)-hexadec-9-enoate, is a monounsaturated wax ester.[1] It is formed from the esterification of stearyl alcohol and palmitoleic acid.

Below is a table summarizing the key chemical identifiers and computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C34H66O2 | [1][2][3][4] |

| Molecular Weight | 506.89 g/mol | |

| IUPAC Name | octadecyl (Z)-hexadec-9-enoate | |

| CAS Number | 22393-84-6 | |

| XLogP3-AA (Computed) | 15.3 | |

| Hydrogen Bond Donor Count (Computed) | 0 | |

| Hydrogen Bond Acceptor Count (Computed) | 2 | |

| Rotatable Bond Count (Computed) | 33 |

Physicochemical Data: A Comparative Approach

Direct experimental values for many of the core physicochemical properties of this compound are not extensively reported in the scientific literature. To provide a useful reference point, the following table presents data for the saturated analogue, stearyl palmitate (octadecyl hexadecanoate), alongside the limited available information for this compound. The unsaturation in this compound is expected to result in a lower melting point and potentially altered solubility.

| Physicochemical Property | This compound (Unsaturated) | Stearyl Palmitate (Saturated) |

| Appearance | Not specified | White crystals or flakes |

| Melting Point | Not specified | 55-61 °C, approximately 59 °C |

| Boiling Point | Not specified | >300 °C, Estimated at 528.4 °C |

| Density | Not specified | Estimated 0.85 g/cm³ |

| Solubility in Water | Insoluble (predicted) | Insoluble |

| Solubility in Organic Solvents | Soluble in nonpolar organic solvents (predicted) | Soluble in chloroform and methanol |

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for this compound are not detailed in the available literature, standard methods for the characterization of fatty acid esters are applicable.

3.1. Determination of Melting Point:

The melting point of a wax ester like this compound can be determined using a capillary melting point apparatus. The solid sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. Differential Scanning Calorimetry (DSC) can also be used to determine the melting temperature and associated enthalpy of fusion with high precision.

3.2. Determination of Boiling Point:

Given the high boiling point of long-chain esters, vacuum distillation is the preferred method to prevent decomposition at atmospheric pressure. The boiling point at a reduced pressure can be measured and then extrapolated to atmospheric pressure using a nomograph.

3.3. Determination of Density:

The density of liquid this compound (above its melting point) can be determined using a pycnometer or a hydrometer. For the solid, gas pycnometry can be employed to determine the true density.

3.4. Determination of Solubility:

The solubility of this compound in various solvents can be determined by the gravimetric method. A saturated solution of the ester is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. This allows for the calculation of solubility in terms of g/100 mL or other relevant units. The "like dissolves like" principle suggests that this compound will be more soluble in nonpolar organic solvents.

Logical Relationships and Synthesis

As no specific signaling pathways involving this compound were identified in the literature, a diagram illustrating its synthesis is provided below. This represents a fundamental logical relationship for this compound.

References

The Role of Stearyl Palmitoleate in the Epidermal Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epidermal barrier, primarily orchestrated by the stratum corneum, is crucial for preventing excessive water loss and protecting against external insults. The intricate composition of lipids within this layer, including ceramides, cholesterol, and free fatty acids, is paramount to its function. Sebum, an oily secretion from the sebaceous glands, further contributes to the skin's protective lipid film. A key component of sebum is a class of lipids known as wax esters, of which stearyl palmitoleate is a notable member. This technical guide provides an in-depth exploration of the role of this compound in the epidermal barrier, consolidating available scientific data, outlining experimental methodologies for its study, and visualizing key pathways and workflows. While direct quantitative data for this compound is limited, this guide draws upon evidence from analogous wax esters to elucidate its potential functions and mechanisms of action.

Introduction to this compound and the Epidermal Barrier

The skin's primary defense, the epidermal barrier, is a complex and dynamic structure. Its integrity is largely dependent on the lipid matrix in the stratum corneum, which is composed of approximately 50% ceramides, 25% cholesterol, and 15% free fatty acids[1]. This intercellular lipid lamellae forms a highly ordered structure that restricts the passage of water and external substances.

In addition to the stratum corneum lipids, sebum, produced by sebaceous glands, forms a protective film on the skin's surface. Sebum is a complex mixture of triglycerides, wax esters, squalene, and cholesterol[2][3]. Wax esters, which are esters of fatty acids and fatty alcohols, comprise about 26% of sebum and are crucial for its protective and moisturizing properties[1].

This compound is a wax ester formed from the esterification of stearyl alcohol (a C18 saturated fatty alcohol) and palmitoleic acid (a C16 monounsaturated fatty acid). Its structure imparts emollient and occlusive properties, suggesting a significant role in maintaining epidermal barrier homeostasis.

Quantitative Data on the Impact of Wax Esters on Epidermal Barrier Function

A study on a blend of polyglyceryl-derived plant waxes, including jojoba, mimosa, and sunflower seed waxes, demonstrated a significant improvement in skin barrier function. Application of a formulation containing this wax blend resulted in a notable decrease in TEWL and an increase in skin hydration, comparable to the effects of lanolin[4]. Another similar wax ester, cetyl palmitate, is known to form a protective barrier on the skin, preventing moisture loss and providing a silky feel. These findings suggest that this compound, as a wax ester, likely contributes to the barrier function through similar occlusive and emollient mechanisms.

| Parameter | Test Substance/Formulation | Methodology | Key Findings | Citation |

| Transepidermal Water Loss (TEWL) | Formulation with polyglyceryl wax ester blend (jojoba, mimosa, sunflower) | Tewameter® measurements on human volunteers. | Twofold improvement in water-retaining ability compared to untreated control. | |

| Skin Hydration | Formulation with polyglyceryl wax ester blend (jojoba, mimosa, sunflower) | Corneometer® measurements on human volunteers. | 23% average increase in moisturization, similar to 5% lanolin. | |

| Skin Barrier | Cetyl Palmitate | General description of function in cosmetic formulations. | Forms a protective barrier to reduce moisture loss. |

Experimental Protocols

Synthesis of this compound (Enzymatic Esterification)

This protocol describes a general method for the synthesis of wax esters like this compound using lipase-catalyzed esterification, which is a greener alternative to chemical synthesis.

-

Materials: Stearyl alcohol, Palmitoleic acid, Immobilized lipase (e.g., Novozym® 435), n-hexane (or other suitable solvent), Molecular sieves.

-

Procedure:

-

Dissolve equimolar amounts of stearyl alcohol and palmitoleic acid in n-hexane in a sealed reaction vessel.

-

Add molecular sieves to the mixture to remove water produced during the reaction, driving the equilibrium towards ester formation.

-

Add the immobilized lipase to the mixture. The amount of enzyme will need to be optimized based on the specific activity of the lipase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, remove the immobilized enzyme by filtration.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting this compound using column chromatography on silica gel.

-

In Vitro Epidermal Barrier Function Assessment using a Reconstructed Human Epidermis (RHE) Model

This protocol outlines a general procedure for testing the effects of a topical formulation containing this compound on the barrier function of an RHE model.

-

Materials: Reconstructed Human Epidermis (RHE) tissues (e.g., EpiDerm™, SkinEthic™), cell culture inserts, appropriate culture medium, test formulation with this compound, positive control (e.g., sodium lauryl sulfate), negative control (vehicle), TEWL measurement device for in vitro use, reagents for tissue viability assay (e.g., MTT).

-

Procedure:

-

Upon receipt, equilibrate the RHE tissues in the provided culture medium according to the manufacturer's instructions.

-

Topically apply a defined amount of the test formulation, positive control, and negative control to the surface of the RHE tissues.

-

Incubate the treated tissues for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, measure the transepidermal water loss (TEWL) of each tissue using a suitable probe.

-

Following the final TEWL measurement, assess tissue viability using an MTT assay to ensure the observed barrier effects are not due to cytotoxicity.

-

Tissues can also be harvested for histological analysis or lipid extraction and analysis by LC-MS.

-

Analysis of this compound in Skin Lipids by LC-MS

This protocol provides a general outline for the extraction and analysis of wax esters like this compound from skin lipid samples.

-

Sample Collection: Collect skin surface lipids using a suitable method such as Sebutape® or by solvent extraction from tape-stripped stratum corneum.

-

Lipid Extraction:

-

Perform a lipid extraction using a modified Bligh-Dyer or Folch method with a mixture of chloroform and methanol.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS Analysis:

-

Reconstitute the lipid extract in a suitable solvent for liquid chromatography (e.g., isopropanol/methanol mixture).

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).

-

Use a reverse-phase C18 column for separation of the lipid species.

-

Employ a gradient elution with solvents such as water, methanol, and isopropanol containing a suitable modifier (e.g., ammonium formate).

-

Detect this compound and other wax esters using the mass spectrometer in positive ion mode, looking for the characteristic protonated molecule [M+H]⁺.

-

Quantify the amount of this compound using an appropriate internal standard.

-

Potential Signaling Pathways

While direct evidence for this compound's influence on specific signaling pathways in keratinocytes is scarce, its constituent fatty acid, palmitoleic acid, and other fatty acids are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in regulating keratinocyte proliferation, differentiation, and lipid metabolism.

Proposed Signaling Pathway:

-

Cellular Uptake: Topically applied this compound may be hydrolyzed by esterases in the skin to yield stearyl alcohol and palmitoleic acid. Palmitoleic acid can then enter keratinocytes.

-

PPARα Activation: Inside the keratinocyte, palmitoleic acid can bind to and activate PPARα.

-

Gene Transcription: Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Biological Effects: This leads to the increased transcription of genes involved in:

-

Keratinocyte Differentiation: Upregulation of differentiation markers such as involucrin and transglutaminase, which are essential for the formation of a healthy stratum corneum.

-

Lipid Synthesis: Increased expression of enzymes involved in the synthesis of ceramides and other lipids crucial for the barrier function.

-

Conclusion

This compound, as a significant component of the wax esters found in sebum, is poised to play a beneficial role in the maintenance and reinforcement of the epidermal barrier. While direct quantitative evidence is still emerging, the known functions of analogous wax esters strongly suggest that this compound contributes to skin hydration and the reduction of transepidermal water loss through its emollient and occlusive properties. Furthermore, its potential to influence keratinocyte differentiation and lipid synthesis via PPARα activation presents an exciting avenue for future research and the development of novel dermatological and cosmetic formulations. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate the precise mechanisms and quantitative effects of this compound on skin health.

References

- 1. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

A Technical Guide to Stearyl Palmitoleate for Researchers and Drug Development Professionals

An In-depth Overview of (Z)-Octadecyl Hexadec-9-enoate

This technical guide provides a comprehensive overview of stearyl palmitoleate, a wax ester of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, synthesis, and analytical methods, as well as its potential applications in pharmaceutical formulations.

Chemical Identification and Properties

This compound, with the IUPAC name (Z)-octadecyl hexadec-9-enoate , is a mono-unsaturated wax ester formed from the esterification of stearyl alcohol and palmitoleic acid.[1] Its unique chemical structure imparts specific physicochemical properties that are valuable in various applications.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (Z)-octadecyl hexadec-9-enoate | [1] |

| CAS Number | 22393-84-6 | [2] |

| Molecular Formula | C₃₄H₆₆O₂ | [2] |

| Synonyms | This compound, Palmitoleic acid stearyl ester | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference / Note |

| Molecular Weight | 506.9 g/mol | |

| Physical State | Likely a solid or semi-solid at room temperature | Based on the properties of similar wax esters. |

| Melting Point | Lower than the corresponding saturated wax ester (stearyl palmitate) | The presence of a cis-double bond decreases the melting point by approximately 30°C compared to saturated counterparts. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, mineral oils) | |

| LogP (Octanol/Water Partition Coefficient) | ~15.3 (Computed) |

Synthesis and Analysis

The synthesis of this compound can be achieved through several methods, with enzymatic synthesis being a preferred route due to its high specificity and mild reaction conditions. Analysis of the final product is crucial to ensure its purity and identity, with gas chromatography-mass spectrometry (GC-MS) being a powerful analytical technique.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound via lipase-catalyzed esterification of palmitoleic acid and stearyl alcohol.

Materials:

-

Palmitoleic acid

-

Stearyl alcohol

-

Immobilized lipase (e.g., from Candida antarctica, Novozym® 435)

-

Anhydrous hexane (or other suitable organic solvent)

-

Molecular sieves (3Å)

-

Nitrogen gas

-

Reaction vessel with temperature control and magnetic stirring

-

Rotary evaporator

Methodology:

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve equimolar amounts of palmitoleic acid and stearyl alcohol in anhydrous hexane.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% (w/w) of the total substrate weight.

-

Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which drives the reaction towards product formation.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas to prevent oxidation of the unsaturated fatty acid.

-

Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 40-60°C, with continuous stirring for 24-48 hours. The optimal temperature and reaction time may vary depending on the specific lipase used.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.

-

Solvent Evaporation: Remove the hexane from the filtrate using a rotary evaporator under reduced pressure.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel if required.

Experimental Protocol: Analysis of this compound by GC-MS

This protocol outlines the analysis of this compound using gas chromatography-mass spectrometry.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for high-temperature analysis (e.g., DB-5ht)

-

Autosampler

Sample Preparation:

-

Dissolve a small amount of the synthesized this compound in a suitable solvent, such as hexane or chloroform, to a concentration of approximately 1 mg/mL.

-

If necessary, derivatization to fatty acid methyl esters (FAMEs) and fatty alcohols can be performed for indirect analysis, but direct analysis of the intact wax ester is preferred.

GC-MS Conditions:

-

Injector Temperature: 340°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes

-

Ramp 1: Increase to 340°C at a rate of 10°C/min

-

Hold at 340°C for 10 minutes

-

-

MS Transfer Line Temperature: 340°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-700

Data Analysis:

-

The retention time of the peak corresponding to this compound is used for identification.

-

The mass spectrum of the peak is compared with a reference spectrum or interpreted based on the expected fragmentation pattern of a wax ester. Key fragments would include ions corresponding to the stearyl alcohol and palmitoleic acid moieties.

Applications in Drug Development

Wax esters, including this compound, possess properties that make them attractive for various applications in the pharmaceutical industry. Their hydrophobic nature, biocompatibility, and ability to form stable emulsions are particularly noteworthy.

-

Topical Formulations: Due to their emollient and occlusive properties, wax esters can be used in creams, ointments, and lotions to enhance skin hydration and improve the texture of the formulation.

-

Controlled Release Systems: this compound can act as a lipid matrix in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for the controlled release of both lipophilic and hydrophilic drugs. These lipid-based delivery systems can improve the bioavailability and stability of active pharmaceutical ingredients.

-

Emulsion Stabilizers: In water-in-oil (W/O) emulsions, this compound can function as a stabilizer, contributing to the viscosity and stability of the formulation. W/O emulsions are often used for the delivery of water-soluble drugs in a lipid-based vehicle.

Biological Significance and Signaling Pathways

While this compound itself is a neutral lipid, its constituent fatty acid, palmitoleic acid, is a bioactive molecule. Palmitoleic acid is known to act as a lipokine, a lipid hormone that can influence metabolic processes. One of the key signaling pathways activated by palmitoleic acid is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway.

The hydrolysis of this compound releases palmitoleic acid, which can then enter the cell and activate PPARα, leading to the regulation of genes involved in lipid metabolism and an improvement in insulin sensitivity.

Experimental Workflow for a Water-in-Oil Emulsion Formulation

This workflow illustrates the key steps in formulating a stable W/O emulsion, a potential application for this compound in drug delivery systems. The process involves careful control of temperature and mixing to achieve the desired emulsion properties.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of Stearyl Palmitoleate

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the discovery, initial characterization, and potential biological significance of the wax ester, stearyl palmitoleate. It is intended to serve as a technical resource for researchers in the fields of lipidomics, biochemistry, and drug discovery.

Introduction

This compound is a wax ester composed of stearyl alcohol and palmitoleic acid. While the individual components, stearic acid (from which stearyl alcohol is derived) and palmitoleic acid, are well-studied lipids, their esterified form, this compound, is a less characterized molecule. This guide outlines a systematic approach to the discovery and initial characterization of such a novel lipid, using this compound as a primary example. The methodologies and hypothetical pathways described herein provide a framework for the investigation of new lipid entities.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₃₄H₆₆O₂ | PubChem[1] |

| Molecular Weight | 506.9 g/mol | PubChem[1] |

| IUPAC Name | octadecyl (9Z)-hexadec-9-enoate | PubChem[1] |

| CAS Number | 22393-84-6 | PubChem[1] |

| Classification | Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701] | LIPID MAPS[1] |

| Computed Properties | ||

| XLogP3-AA | 15.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 32 | PubChem |

| Experimental Properties | ||

| Kovats Retention Index | Standard non-polar: 3528.96 | NIST |

Hypothetical Discovery and Biosynthesis

The discovery of a novel lipid like this compound often occurs during the lipidomic analysis of a biological sample where an unknown peak is detected. The biosynthetic pathway for wax esters, including the hypothetical pathway for this compound, involves the esterification of a fatty alcohol with a fatty acyl-CoA.

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols for Characterization

The characterization of a novel wax ester involves a series of analytical techniques to determine its structure and purity.

1. Lipid Extraction

A standard Folch extraction is typically used to isolate total lipids from a biological sample.

-

Protocol:

-

Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

2. Thin-Layer Chromatography (TLC)

TLC is used for the initial separation of lipid classes.

-

Protocol:

-

Dissolve the dried lipid extract in a small volume of chloroform.

-

Spot the extract onto a silica gel TLC plate.

-

Develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualize the separated lipid spots using iodine vapor or by spraying with a fluorescent dye.

-

Scrape the band corresponding to wax esters for further analysis.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the detailed structural analysis and quantification of the wax ester.

-

Protocol:

-

The isolated wax ester fraction is subjected to transesterification to convert it into fatty acid methyl esters (FAMEs) and fatty alcohols.

-

Analyze the FAMEs and fatty alcohols by GC-MS.

-

The mass spectra will provide information on the chain length and degree of unsaturation of the fatty acid and fatty alcohol moieties.

-

Alternatively, intact wax esters can be analyzed by high-temperature GC-MS.

-

4. Enzymatic Synthesis for Confirmation

Enzymatic synthesis can be used to confirm the structure of the identified wax ester.

-

Protocol:

-

Incubate palmitoleic acid and stearyl alcohol with a lipase (e.g., from Candida antarctica) in a solvent-free system.

-

Monitor the reaction progress by TLC or GC.

-

Purify the synthesized wax ester and compare its chromatographic and mass spectrometric properties with the compound isolated from the biological sample.

-

Caption: General experimental workflow for the characterization of a novel wax ester.

Potential Biological Functions and Signaling Pathways

While the specific biological roles of this compound are not well-defined, fatty acids and their derivatives are known to act as signaling molecules. They can modulate cellular processes by interacting with nuclear receptors or by influencing membrane properties. A hypothetical signaling pathway that could be investigated for this compound is its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.

Caption: Hypothetical signaling pathway involving this compound metabolites.

Conclusion and Future Directions

The discovery and characterization of novel lipids like this compound are essential for advancing our understanding of lipid metabolism and its role in health and disease. The framework presented in this guide provides a systematic approach for the identification, structural elucidation, and initial biological investigation of such molecules. Future research should focus on lipidomics studies across various organisms and tissues to identify the prevalence of this compound, followed by in-depth cellular and in vivo studies to elucidate its specific biological functions and its potential as a biomarker or therapeutic agent.

References

Stearyl Palmitoleate: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl palmitoleate is a wax ester, an ester of stearyl alcohol and the monounsaturated fatty acid, palmitoleic acid.[1] While scientific literature specifically investigating the biological activities and research applications of this compound is notably limited, its constituent components and structural analogues have been the subject of extensive research. This technical guide aims to provide an in-depth overview of the potential research applications of this compound by examining the known properties of its constituents—stearyl alcohol and palmitoleic acid—and related wax esters. The document will cover potential applications in drug delivery and dermatology, supported by available data on similar compounds. Detailed experimental methodologies from relevant studies are provided to guide future research in this nascent area.

Introduction to this compound

This compound (octadecyl (Z)-9-hexadecenoate) is classified as a wax monoester.[1] Wax esters are composed of a fatty acid esterified to a fatty alcohol and are found in various biological systems, serving functions from energy storage to waterproofing.[2][3] While specific biological roles for this compound are not well-documented, the known activities of its hydrolysis products, stearyl alcohol and palmitoleic acid, suggest potential areas for investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C34H66O2 | PubChem[1] |

| Molecular Weight | 506.9 g/mol | PubChem |

| CAS Number | 22393-84-6 | PubChem |

| Chemical Class | Wax Monoester | LIPID MAPS |

Potential Research Applications

Based on the properties of its constituents and related molecules, the potential research applications of this compound can be extrapolated to several fields.

Drug Delivery Systems

Wax esters are utilized in the pharmaceutical industry for various applications, including tablet coating and the formulation of controlled-release drug delivery systems. The hydrophobic nature of waxes like this compound can be exploited to create matrices that retard the release of encapsulated drugs.

Research into other wax-based microparticles has shown that the release of drugs can be modulated by blending different lipids and waxes. This compound, with its specific melting point and hydrophobicity, could be investigated as a novel matrix former in spray congealing techniques to produce microparticles for sustained drug release.

Experimental Protocols

Given the lack of direct experimental data on this compound, this section provides detailed methodologies for relevant experimental techniques that could be adapted for its study, based on research on its components and similar molecules.

Synthesis of this compound

A common method for synthesizing wax esters is through the esterification of a fatty acid with a fatty alcohol. A similar procedure for the synthesis of stearyl stearate from stearic acid and stearyl alcohol can be adapted.

Protocol: Esterification for Wax Ester Synthesis

-

Dissolve equimolar amounts of palmitoleic acid and stearyl alcohol in a suitable organic solvent (e.g., diethyl ether).

-

Add a base catalyst, such as potassium hydroxide (KOH), typically at 3% of the total mixture weight.

-

Reflux the reaction mixture for approximately 6 hours.

-

After cooling, wash the mixture with warm distilled water to remove the catalyst.

-

Separate the organic layer containing the wax ester.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and collect the final product.

-

Purification of the this compound can be achieved through techniques such as crystallization or chromatography.

In Vitro Skin Penetration Studies

The effect of fatty acids and their esters on skin penetration is a key area of dermatological research. An ex vivo human skin model can be used to assess the skin penetration profile of this compound.

Protocol: Ex Vivo Skin Penetration using Franz Diffusion Cells

-

Prepare a formulation of this compound (e.g., a 10% w/w solution in a vehicle like polyethylene glycol 400).

-

Obtain full-thickness human skin from a certified tissue bank and mount it on Franz diffusion cells with a defined diffusion area.

-

Apply the this compound formulation to the epidermal side of the skin.

-

The receptor chamber should be filled with a suitable buffer (e.g., phosphate-buffered saline) and maintained at 37°C with constant stirring.

-

At predetermined time intervals, collect samples from the receptor fluid.

-

Analyze the concentration of this compound (or its hydrolysis products) in the receptor fluid using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

After the experiment, the skin can be sectioned and analyzed using techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) to visualize the distribution of the compound within the different skin layers.

Potential Signaling Pathways and Mechanisms of Action

While no signaling pathways have been directly attributed to this compound, the biological activities of palmitoleic acid are well-documented and likely represent the primary mechanism of action following enzymatic hydrolysis of the ester.

Hydrolysis of this compound

It is hypothesized that upon administration, this compound would be hydrolyzed by lipases and esterases into stearyl alcohol and palmitoleic acid.

Biological Activities of Palmitoleic Acid

Palmitoleic acid (16:1n-7) is recognized as a lipokine with a range of biological effects, including anti-inflammatory properties and improvements in insulin sensitivity.

-

Metabolic Regulation: Studies have shown that palmitoleic acid can improve glucose uptake in adipocytes, potentially through the activation of AMPK. It has also been demonstrated to reduce hepatic lipid accumulation and improve insulin sensitivity in animal models of type 2 diabetes.

-

Anti-inflammatory Effects: Palmitoleic acid has been shown to exert anti-inflammatory effects and may protect against palmitate-induced cytotoxicity in various cell types, including microglia.

-

PPARα Activation: Some of the metabolic effects of palmitoleic acid are mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

Conclusion and Future Directions

This compound remains a largely uncharacterized molecule. However, based on the well-established biological activities of its constituent, palmitoleic acid, and the formulation applications of similar wax esters, it presents several promising avenues for future research. Key areas for investigation include its potential as a novel excipient in controlled-release drug delivery systems and its possible applications in dermatology as a skin conditioning agent or a delivery vehicle for active ingredients. Future studies should focus on the enzymatic hydrolysis of this compound in biological systems to confirm the release of palmitoleic acid and subsequently investigate its downstream metabolic and signaling effects in various in vitro and in vivo models. Such research will be crucial in unlocking the full therapeutic and formulation potential of this molecule.

References

The Biochemistry of Stearyl Palmitoleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl palmitoleate (C34H66O2) is a wax ester, an ester of stearyl alcohol (a C18 saturated fatty alcohol) and palmitoleic acid (a C16 monounsaturated fatty acid). As a member of the wax ester class of lipids, it plays a role in energy storage and serves as a protective barrier in various biological systems. This technical guide provides a comprehensive overview of the biochemistry of this compound, including its synthesis, metabolism, and physiological significance, with a focus on methodologies relevant to research and drug development.

Biosynthesis of this compound

The synthesis of this compound is a multi-step enzymatic process that involves the independent synthesis of its two precursor molecules, stearyl alcohol and palmitoleic acid, followed by their esterification.

Synthesis of Precursors

Palmitoleic Acid (as Palmitoleoyl-CoA): The biosynthesis of palmitoleic acid begins with the ubiquitous saturated fatty acid, palmitic acid (16:0). Palmitic acid is synthesized in the cytoplasm from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex.[1] Palmitoyl-CoA, the activated form of palmitic acid, is then desaturated by the enzyme Stearoyl-CoA Desaturase 1 (SCD1) .[2] This enzyme introduces a single double bond at the delta-9 position, converting palmitoyl-CoA to palmitoleoyl-CoA (16:1n-7).[2]

Stearyl Alcohol: Stearyl alcohol is derived from stearic acid (18:0), another common saturated fatty acid. Stearic acid can be obtained from the diet or synthesized by the elongation of palmitic acid.[2] The synthesis of stearyl alcohol occurs via a two-step reduction of stearoyl-CoA, catalyzed by fatty acyl-CoA reductases (FARs) .[3] In mammals, two such enzymes, FAR1 and FAR2, have been identified.

Esterification

The final step in the biosynthesis of this compound is the esterification of stearyl alcohol with palmitoleoyl-CoA. This reaction is catalyzed by a class of enzymes known as wax synthases , specifically the Acyl-CoA Wax Alcohol Acyltransferases (AWATs) in mammals. Two isoforms, AWAT1 and AWAT2, have been characterized and are primarily located in the endoplasmic reticulum. These enzymes catalyze the transfer of the palmitoleoyl group from palmitoleoyl-CoA to the hydroxyl group of stearyl alcohol, forming this compound and releasing coenzyme A.

References

Whitepaper: Stearyl Palmitoleate as a Potential Biomarker in Metabolic Diseases

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis, necessitating the discovery of novel and reliable biomarkers for early diagnosis and therapeutic monitoring. Lipidomics has emerged as a powerful tool in this endeavor, identifying specific lipid molecules that reflect metabolic dysregulation. This technical guide explores the potential of stearyl palmitoleate, a fatty acid ester, as a biomarker. While direct research on this compound is nascent, this document synthesizes the extensive evidence surrounding its constituent molecules—stearic acid and palmitoleic acid—and analogous lipid esters, such as fatty acid esters of hydroxy fatty acids (FAHFAs). We delve into the biosynthetic pathways, review the quantitative evidence linking these lipids to metabolic health, detail the analytical methodologies for their quantification, and map their involvement in critical signaling pathways. This guide provides a foundational understanding and a framework for future research into this compound as a clinically relevant biomarker.

Introduction: The Need for Novel Metabolic Biomarkers

The increasing prevalence of metabolic syndrome underscores the urgent need for biomarkers that can predict disease risk, track progression, and evaluate therapeutic efficacy. Lipids, far from being mere energy storage molecules, are active participants in cellular signaling and metabolic regulation. Alterations in the profiles of specific fatty acids and their esters often precede the clinical manifestation of metabolic diseases.

This compound (C34H66O2) is an ester formed from stearyl alcohol and palmitoleic acid.[1][2] Its potential as a biomarker is inferred from the well-documented roles of its precursors in metabolic health and disease.

-

Palmitoleic Acid (C16:1n7) : A monounsaturated fatty acid that has been described as a "lipokine," an adipose tissue-derived hormone that can improve insulin sensitivity and suppress hepatosteatosis.[3][4] However, its circulating levels are also associated with increased de novo lipogenesis (DNL), a hallmark of metabolic dysfunction.[5]

-

Stearic Acid (C18:0) : A saturated fatty acid whose ratio to palmitic acid has been identified as a potential predictor of diabetes remission following bariatric surgery.

This guide will examine the synthesis and metabolic impact of these components to build a case for investigating this compound directly.

Biosynthesis and Regulation of Precursor Fatty Acids

The cellular concentrations of stearic acid and palmitoleic acid are tightly regulated by the interplay of fatty acid synthesis and desaturation, primarily governed by the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.

De Novo Lipogenesis (DNL) begins with acetyl-CoA and, through the action of enzymes like Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS), produces palmitic acid (C16:0). Palmitic acid can then be elongated to form stearic acid (C18:0) by ELOVL6 (Elongation of Very Long Chain Fatty Acids Protein 6).

The key enzyme Stearoyl-CoA Desaturase-1 (SCD1) introduces a double bond into palmitic acid and stearic acid to produce palmitoleic acid (C16:1) and oleic acid (C18:1), respectively. Insulin is a potent activator of the SREBP-1c pathway, thus linking dietary carbohydrate intake to the synthesis of these fatty acids. In hyperlipidemic and insulin-resistant states, this pathway can become chronically activated, leading to an altered fatty acid profile.

References

- 1. This compound | C34H66O2 | CID 5365187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Stearyl Palmitoleate Using Lipase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of stearyl palmitoleate, a wax ester with applications in cosmetics, pharmaceuticals, and as a biolubricant. The synthesis is achieved through the lipase-catalyzed esterification of palmitoleic acid and stearyl alcohol. This method offers a green and efficient alternative to traditional chemical synthesis, operating under mild conditions with high specificity. Protocols for synthesis, purification, and analysis are outlined, along with key quantitative data to guide reaction optimization.

Introduction

Wax esters are esters of long-chain fatty acids and long-chain fatty alcohols. This compound is synthesized from stearyl alcohol and palmitoleic acid. Traditionally, wax ester production involves chemical catalysis at high temperatures and pressures, which is energy-intensive and can generate undesirable byproducts[1]. Lipase-catalyzed synthesis has emerged as an attractive alternative due to its milder reaction conditions, high selectivity, and reduced environmental impact[1][2]. Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei (e.g., Lipozyme RM IM), are frequently used as they can be easily recovered and reused, enhancing the economic feasibility of the process[3][4]. This protocol will focus on a solvent-free system, which further enhances the green credentials of the synthesis by eliminating the need for organic solvents.

Experimental Workflow

The overall workflow for the enzymatic synthesis of this compound is depicted below.

Caption: Experimental workflow for this compound synthesis.

Materials and Reagents

-

Palmitoleic Acid (≥98% purity)

-

Stearyl Alcohol (≥98% purity)

-

Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

-

Hexane (analytical grade)

-

Ethanol (95%)

-

Saturated Sodium Carbonate Solution

-

Anhydrous Sodium Sulfate

-

Molecular Sieves (3Å)

-

Deionized Water

Experimental Protocols

Protocol for Enzymatic Synthesis of this compound

This protocol is adapted from procedures for the synthesis of similar wax esters.

-

Substrate Preparation:

-

Accurately weigh equimolar amounts of palmitoleic acid and stearyl alcohol. For example, for a 1:1 molar ratio, use X grams of palmitoleic acid and Y grams of stearyl alcohol.

-

Combine the substrates in a round-bottom flask.

-

-

Reaction Setup:

-

Place the flask in a temperature-controlled oil bath or heating mantle with magnetic stirring.

-

Heat the mixture to the desired reaction temperature (e.g., 60°C) and stir until the substrates are completely melted and homogenized.

-

Add the immobilized lipase to the molten substrate mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.

-

Add molecular sieves (approximately 10% w/w of substrates) to the reaction mixture to remove the water produced during the esterification, which helps to drive the reaction towards product formation.

-

-

Reaction Conditions:

-

Maintain the reaction at the desired temperature (e.g., 60°C) with constant stirring (e.g., 200 rpm) for a specified duration (e.g., 8-24 hours).

-

The reaction can be monitored by taking small aliquots at different time intervals and analyzing the conversion of fatty acid to ester by titration or Gas Chromatography (GC).

-

-

Reaction Termination and Enzyme Recovery:

-

After the desired reaction time, stop the heating and stirring.

-

Separate the immobilized lipase from the reaction mixture by filtration or decantation while the product is still in a molten state.

-

The recovered lipase can be washed with a solvent like hexane to remove residual product and then dried for reuse in subsequent batches.

-

Protocol for Purification of this compound

This purification protocol is designed to remove unreacted substrates.

-

Removal of Unreacted Fatty Alcohol:

-

Dissolve the crude product in warm ethanol. This compound is soluble in warm ethanol, while unreacted stearyl alcohol has lower solubility and will precipitate upon cooling.

-

Cool the solution in an ice bath to precipitate the unreacted stearyl alcohol.

-

Filter the cold solution to remove the precipitated alcohol.

-

-

Removal of Unreacted Fatty Acid:

-

To the ethanolic solution, add a saturated sodium carbonate solution to neutralize and saponify the unreacted palmitoleic acid.

-

The resulting soap can be removed by washing with warm deionized water. Perform several washes until the aqueous phase is neutral.

-

Separate the organic (ethanol) phase containing the this compound.

-

-

Isolation and Drying of the Final Product:

-

Evaporate the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in hexane and dry the solution over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and evaporate the hexane to obtain the purified this compound.

-

The purity of the final product should be confirmed by GC analysis.

-

Protocol for GC-FID Analysis of this compound

This is a general protocol for the analysis of wax esters by Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (crude or purified product, ~10 mg) into a vial.

-

Dissolve the sample in 1 mL of a suitable solvent such as hexane or toluene.

-

-

GC-FID Instrument Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: A high-temperature capillary column suitable for wax ester analysis (e.g., DB-5HT, 30 m x 0.25 mm ID, 0.1 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injector:

-

Mode: Split/Splitless (Splitless mode is often preferred for trace analysis).

-

Temperature: 320°C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 150°C, hold for 1 minute.

-

Ramp: Increase at 10°C/min to 350°C.

-

Final Hold: Hold at 350°C for 10 minutes.

-

-

Detector (FID):

-

Temperature: 360°C.

-

Hydrogen Flow: 40 mL/min.

-

Air Flow: 450 mL/min.

-

Makeup Gas (Helium or Nitrogen): 30 mL/min.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to palmitoleic acid, stearyl alcohol, and this compound by comparing their retention times with those of authentic standards.

-

Calculate the conversion rate and product purity based on the peak areas. The conversion can be calculated as:

-

Conversion (%) = [ (Initial moles of limiting substrate - Final moles of limiting substrate) / Initial moles of limiting substrate ] x 100

-

-

Quantitative Data Summary

The following tables summarize typical reaction parameters and their effects on the synthesis of wax esters, which can be used as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Reaction Temperature on Wax Ester Synthesis

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| 40 | 8 | 98 | |

| 45 | 12 | 87 | |

| 50 | 5-7 | 78-83 | |

| 60 | 24 | ~90 | |

| 64 | 1 | 91 |

Table 2: Effect of Substrate Molar Ratio (Acid:Alcohol) on Wax Ester Synthesis

| Molar Ratio | Reaction Time (h) | Conversion (%) | Reference |

| 1:0.9 | 8 | 98 | |

| 1:1 | 1 | 91 | |

| 1:3 | 3-12 | High Yield | |

| 1:4 | 12 | ~94 |

Table 3: Effect of Enzyme Loading on Wax Ester Synthesis

| Enzyme Loading (% w/w) | Reaction Time (h) | Conversion (%) | Reference |

| 2.5 | 24 | 95 | |

| 10 | 8 | 98 | |

| 15 | 12 | 91 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion Rate | Inactive enzyme | Verify enzyme activity with a standard substrate. Use fresh enzyme. |

| Water accumulation | Ensure molecular sieves are activated and sufficient amount is used. | |

| Suboptimal reaction conditions | Optimize temperature, substrate molar ratio, and enzyme loading based on the data in Tables 1-3. | |

| Difficulty in Product Purification | Incomplete separation of substrates | Repeat the purification steps. For alcohol removal, ensure sufficient cooling. For acid removal, ensure thorough washing. |

| Enzyme Deactivation after Reuse | Denaturation by high temperature or shear stress | Operate at a lower temperature and moderate stirring speed. |

| Fouling of the enzyme support | Wash the recovered enzyme thoroughly with a suitable solvent (e.g., hexane) before reuse. |

Conclusion

The enzymatic synthesis of this compound using an immobilized lipase offers a highly efficient and environmentally friendly method for producing this valuable wax ester. By carefully controlling reaction parameters such as temperature, substrate molar ratio, and enzyme loading, high conversion rates can be achieved. The provided protocols for synthesis, purification, and analysis serve as a comprehensive guide for researchers and professionals in the field. Further optimization of these conditions can be performed to meet specific yield and purity requirements for various applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]

- 3. Enzymatic production of wax esters by esterification using lipase immobilized via physical adsorption on functionalized rice husk silica as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Chemical Synthesis of Stearyl Palmitoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl palmitoleate, a wax ester formed from the esterification of stearyl alcohol and palmitoleic acid, is a compound of increasing interest in various scientific fields, including pharmaceuticals and drug development. Wax esters, due to their lipophilic nature and solid-state properties at physiological temperatures, are valuable excipients in pharmaceutical formulations.[1][2][3] They can be utilized as components in controlled-release drug delivery systems, as matrix formers in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), and as agents to modify the texture and stability of topical formulations.[4] The synthesis of specific wax esters like this compound allows for the fine-tuning of these properties for targeted drug delivery applications.

This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound via direct esterification.

Data Presentation

While specific quantitative data for the synthesis of this compound is not extensively available in the literature, the following table summarizes typical yields and conditions for analogous long-chain fatty acid esterification reactions. This data can serve as a benchmark for the synthesis of this compound.

| Fatty Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Stearic Acid | Stearyl Alcohol | KOH (3% w/w) | Diethyl Ether | Reflux | 6 | Not specified | |

| Lauric Acid | 2-Ethyl Hexyl Alcohol | Amberlyst-16 | None | 140 | 5 | >98 | |

| C10-C18 Fatty Acids | C10-C18 Fatty Alcohols | FeCl3·6H2O | Mesitylene | Reflux | 6 | Quantitative | |

| Stearic Acid | 1-Butanol | H2SO4 | None | 65 | Not specified | 99 |

Experimental Protocols

This section outlines a detailed methodology for the chemical synthesis of this compound via acid-catalyzed and base-catalyzed esterification.

Protocol 1: Acid-Catalyzed Esterification of Stearyl Alcohol and Palmitoleic Acid

This protocol is adapted from general methods for the esterification of long-chain fatty acids and alcohols using a strong acid catalyst.

Materials:

-

Palmitoleic acid (C16:1)

-

Stearyl alcohol (C18:0)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene or another suitable solvent capable of azeotropic water removal

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine palmitoleic acid (1 molar equivalent) and stearyl alcohol (1.2 molar equivalents).

-

Solvent and Catalyst Addition: Add toluene to dissolve the reactants. Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 molar equivalents).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/acetone) can be employed.

Protocol 2: Base-Catalyzed Esterification of Stearyl Alcohol and Palmitoleic Acid

This protocol is adapted from the synthesis of stearyl stearate.

Materials:

-

Palmitoleic acid

-

Stearyl alcohol

-

Potassium hydroxide (KOH)

-

Diethyl ether or another suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve palmitoleic acid (1 molar equivalent) and stearyl alcohol (1 molar equivalent) in diethyl ether.

-

Catalyst Addition: Add potassium hydroxide (3% of the total weight of the reactants) to the mixture.

-

Reaction: Reflux the reaction mixture for approximately 6 hours with constant stirring. Monitor the reaction progress using TLC.

-

Work-up: After cooling to room temperature, wash the reaction mixture with warm distilled water to remove the KOH catalyst. Separate the organic layer.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent (e.g., acetone or ethanol) and allow it to cool slowly to form crystals. Filter the crystals and dry them to obtain the pure product.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the chemical synthesis of this compound.

Signaling Pathway Diagram (Hypothetical Application in Drug Delivery)

Caption: Hypothetical pathway for a this compound-based drug delivery system.

References

Application Note: High-Sensitivity GC-MS Analysis of Stearyl Palmitoleate for Lipidomics Research

References

- 1. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mathematical method for the prediction of retention times of fatty acid methyl esters in temperature-programmed capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C34H66O2 | CID 5365187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Separation and Quantification of Wax Esters by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of wax esters using various High-Performance Liquid Chromatography (HPLC) techniques. The information is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing suitable analytical methods for wax ester analysis in diverse sample matrices.

Introduction

Wax esters are a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols. They are found in a variety of natural sources, including plants, insects, and marine organisms, and have wide-ranging applications in the pharmaceutical, cosmetic, and food industries. Accurate and robust analytical methods are crucial for the characterization and quantification of wax esters to ensure product quality, understand biological processes, and develop new formulations. HPLC is a powerful and versatile technique for the analysis of these complex molecules.

Principles of Wax Ester Separation by HPLC

The separation of wax esters by HPLC is primarily based on their polarity, which is influenced by the total carbon number and the degree of unsaturation (number of double bonds) in the fatty acid and fatty alcohol chains. Several HPLC modes can be employed for wax ester analysis, each offering distinct advantages.

-

Reversed-Phase (RP-HPLC): This is the most common technique for wax ester analysis.[1] In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C30) is used with a polar mobile phase. Retention of wax esters increases with increasing total carbon number and decreases with an increasing number of double bonds.[1]

-

Normal-Phase (NP-HPLC): In NP-HPLC, a polar stationary phase is used with a nonpolar mobile phase. This mode is particularly useful for class separation, isolating the wax ester fraction from other lipids.[1] Less polar compounds, such as hydrocarbons, elute before the more polar wax esters.[1]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent with a small amount of aqueous solvent.[2] This technique is well-suited for separating polar compounds and can be an alternative for certain wax ester analyses.

Detection Methods

Due to the lack of strong UV-absorbing chromophores in most wax esters, universal detection methods are typically employed.

-

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is well-suited for the analysis of non-volatile compounds like wax esters. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.

-

Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and structural information, allowing for the identification and quantification of individual wax ester species. Common ionization techniques for wax ester analysis include Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI).

Experimental Protocols and Quantitative Data

This section details specific HPLC methods for wax ester analysis, including experimental conditions and quantitative data where available.

Method 1: Reversed-Phase HPLC with C30 Column and ELSD/APCI-MS Detection

This method is suitable for the detailed profiling and quantification of a wide range of wax esters, including high molecular weight species up to C60.

Table 1: Quantitative Data for RP-HPLC-ELSD/APCI-MS of Wax Esters

| Parameter | Value | Reference |

| Column | C30 reverse phase (e.g., 250 x 4.6 mm, 5 µm) | |

| Mobile Phase | Gradient of methanol and chloroform | |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 40°C | |

| ELSD Settings | ||

| Nebulizer Temperature | 60°C | |

| Drift Tube Temperature | 60°C | |

| Gas Flow (Nitrogen) | 2.5 L/min | |

| APCI-MS Settings (Positive Ion Mode) | ||

| Vaporizer Temperature | 400°C | |

| Capillary Voltage | 3.5 kV | |

| Corona Current | 5 µA | |

| Scan Range | m/z 300-1200 |

Experimental Protocol:

-

Sample Preparation: Dissolve the wax sample in a suitable solvent such as chloroform or a chloroform/methanol mixture (e.g., 1:1 v/v) to a final concentration of 1-5 mg/mL. Gentle heating and sonication may be necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

-

HPLC System Setup:

-

Install a C30 reverse phase column and equilibrate it with the initial mobile phase composition.

-

Set the column temperature to 40°C.

-

Set the flow rate to 1.0 mL/min.

-

-

Detector Setup:

-

For ELSD, set the nebulizer and drift tube temperatures to 60°C and the nitrogen gas flow to 2.5 L/min.

-

For APCI-MS, set the parameters as listed in Table 1.

-

-

Injection and Data Acquisition: Inject the prepared sample onto the column and start the data acquisition.

-

Quantification: Prepare a series of calibration standards of a representative wax ester. Generate a calibration curve by plotting the peak area against the concentration.

Method 2: Reversed-Phase HPLC with C18 Column and ESI-QTOF-MS Detection

This method is demonstrated for the analysis of wax esters in complex matrices like canola oil, offering high resolution and mass accuracy for compound identification.

Table 2: Quantitative Data for RP-HPLC-ESI-QTOF-MS of Wax Esters

| Parameter | Value | Reference |

| Column | Agilent Poroshell 120 EC-C18 (100 mm × 3.0 mm, 2.7-µm) | |

| Mobile Phase A | 80:20 water–2-propanol with 25 µM ammonium formate | |

| Mobile Phase B | 80:10:10 butanol–water–2-propanol with 25 µM ammonium formate | |

| Gradient | 30% B to 100% B over 24 min | |

| Flow Rate | 0.25 mL/min | |

| Column Temperature | 50 °C | |

| ESI-QTOF-MS Settings (Positive Mode) | ||

| Nebulizer Pressure | 30 psig | |

| Drying Gas Temperature | 325 °C | |

| Drying Gas Flow | 4 L/min |

Experimental Protocol:

-

Sample Preparation: For oil samples, a simple filtration step may be sufficient. For other matrices, dissolve the sample in a suitable solvent and filter through a 0.22 µm or 0.45 µm filter.

-

HPLC System Setup:

-

Install the C18 column and equilibrate with the initial mobile phase conditions.

-

Set the column temperature to 50°C.

-

Set the flow rate to 0.25 mL/min.

-

-

Detector Setup: Configure the ESI-QTOF-MS parameters as detailed in Table 2.

-

Injection and Data Acquisition: Inject the sample and acquire data over the specified mass range.

-

Data Analysis: Identify wax esters based on their accurate mass and fragmentation patterns. Quantification can be performed using an internal standard or an external calibration curve.

Visualizing the Workflow and Method Selection

To aid in understanding the experimental process and the selection of an appropriate analytical method, the following diagrams are provided.

Caption: General experimental workflow for HPLC analysis of wax esters.

Caption: Decision tree for selecting an appropriate HPLC method for wax ester analysis.

Conclusion

The choice of an HPLC method for the separation and quantification of wax esters depends on the specific analytical requirements, including the complexity of the sample matrix, the desired level of detail in the analysis, and the available instrumentation. Reversed-phase HPLC with C18 or C30 columns coupled to ELSD or MS is a robust and widely applicable technique for detailed wax ester profiling. Normal-phase HPLC is a valuable tool for isolating the wax ester class from other lipids. By following the detailed protocols and considering the information provided in these application notes, researchers can successfully implement reliable HPLC methods for their wax ester analysis needs.

References

Application Notes and Protocols for the Structural Elucidation of Stearyl Palmitoleate via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl palmitoleate is a wax ester, a class of lipids that serve various functions in biological systems and have applications in the pharmaceutical, cosmetic, and food industries. It is formed from the esterification of stearyl alcohol (a C18 saturated fatty alcohol) and palmitoleic acid (a C16 monounsaturated fatty acid). The precise structural characterization of such long-chain esters is crucial for understanding their physicochemical properties and biological roles. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure.[1] This document offers a comprehensive guide to the structural elucidation of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectroscopy.

Principle of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing valuable information about the molecule's structure.

-

¹H NMR Spectroscopy provides data on the different types of protons, their chemical environment, and their proximity to other protons. Key parameters include the chemical shift (δ), which indicates the proton's electronic environment; integration, where the signal area is proportional to the number of protons it represents; and multiplicity (splitting pattern), which reveals the number of neighboring protons.

-

¹³C NMR Spectroscopy offers insights into the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, indicating the number of different carbon environments.[2]

-

2D-NMR Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are essential for the unambiguous assignment of ¹H and ¹³C signals. COSY reveals correlations between neighboring protons, while HSQC shows correlations between protons and the carbons to which they are directly attached.[1]

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃), a common NMR solvent. These values are based on data from similar long-chain esters and fatty acids.[1][3]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Atom Number | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1' | -O-CH₂ -CH₂- | 4.05 | t | 2H |

| 2 | α-CH₂ -COO- | 2.29 | t | 2H |

| 9, 10 | -CH =CH - | 5.34 | m | 2H |

| 8, 11 | =CH-CH₂ - | 2.01 | m | 4H |

| 3 | β-CH₂ -CH₂-COO- | 1.61 | p | 2H |

| 2' | -O-CH₂-CH₂ - | 1.61 | p | 2H |

| 4-7, 12-15 | -(CH₂ )n- | 1.25 | br s | 28H |

| 3'-17' | -(CH₂ )n- | 1.25 | br s | 30H |

| 16 | CH₃ -CH₂- | 0.88 | t | 3H |

| 18' | CH₃ -CH₂- | 0.88 | t | 3H |

t = triplet, p = pentet, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Number | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C =O | 173.9 |

| 9, 10 | -C H=C H- | 130.0, 129.7 |

| 1' | -O-C H₂- | 64.4 |

| 2 | α-C H₂-COO- | 34.4 |

| 3 | β-C H₂-CH₂-COO- | 25.0 |

| 8, 11 | =CH-C H₂- | 27.2 |

| 2' | -O-CH₂-C H₂- | 28.7 |

| 4-7, 12-14 | -(C H₂)n- | 29.1 - 29.7 |

| 3'-16' | -(C H₂)n- | 29.1 - 29.7 |

| 15 | -(C H₂)n- | 31.9 |

| 17' | -(C H₂)n- | 31.9 |

| 16 | C H₃-CH₂- | 22.7 |

| 18' | C H₃-CH₂- | 14.1 |

Experimental Protocols

Sample Preparation